
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide, also known as BMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMCA is a halogenated acetamide that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Physiologically, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to have antitumor, antimicrobial, and antifungal activities. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide research, such as the synthesis of analogs with improved pharmacological properties, the development of new synthetic methods for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide, and the investigation of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide's potential applications in other fields, such as catalysis and energy storage. Furthermore, the mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide needs to be further elucidated to understand its potential therapeutic applications fully.
Conclusion:
In conclusion, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide research, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide can be synthesized using different methods, such as the reaction of 3-bromo-4-methoxyaniline with chloroacetyl chloride in the presence of a base or the reaction of 3-bromo-4-methoxyphenylacetic acid with thionyl chloride followed by reaction with ammonia. The yield of N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been shown to exhibit antitumor, antimicrobial, and antifungal activities. In organic synthesis, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been used as a building block for the synthesis of other compounds. In material science, N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
N-(3-bromo-4-methoxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKTVWTEUEDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
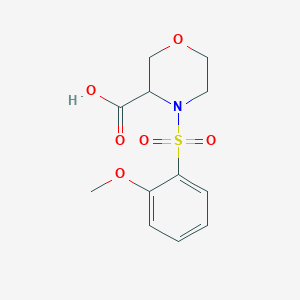
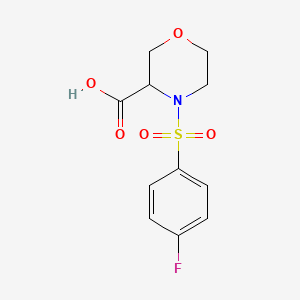
![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
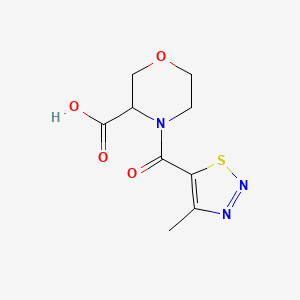
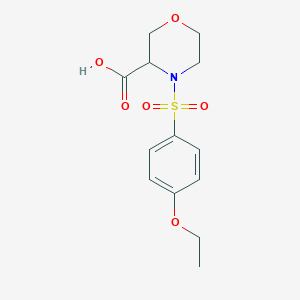

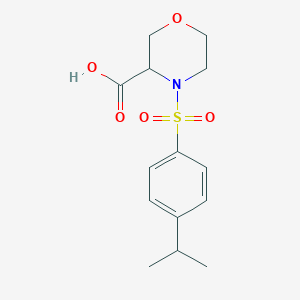
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
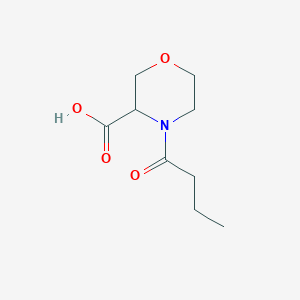
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
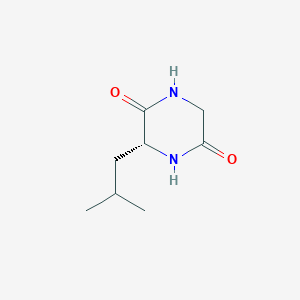
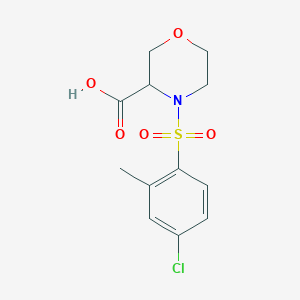
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)